molecular formula C17H20N4O2 B2403704 6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide CAS No. 1905182-98-0

6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide

Numéro de catalogue B2403704
Numéro CAS: 1905182-98-0
Poids moléculaire: 312.373
Clé InChI: QVJSVYMJKOQKMV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The compound has gained significant attention in scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, fragile X syndrome, and schizophrenia.

Mécanisme D'action

6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of glutamate neurotransmission in the brain. By blocking the activity of mGluR5, 6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide reduces the excitability of neurons and modulates synaptic plasticity, which can lead to improvements in cognitive function and behavioral symptoms.
Biochemical and Physiological Effects:
6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects in the brain. The compound has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, which can contribute to neurodegeneration and cognitive decline. 6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and acetylcholine, which can have significant effects on behavior and cognition.

Avantages Et Limitations Des Expériences En Laboratoire

6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for the mGluR5 receptor, which allows for precise modulation of glutamate neurotransmission. However, 6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide also has some limitations, including its relatively short half-life and poor solubility in aqueous solutions, which can make it challenging to administer in vivo.

Orientations Futures

There are several potential future directions for research on 6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide and its therapeutic applications. One area of interest is the development of more potent and selective mGluR5 antagonists, which could have even greater therapeutic potential. Another area of interest is the investigation of the effects of 6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide on other neurotransmitter systems and their potential interactions with the mGluR5 receptor. Finally, there is a need for further research on the safety and efficacy of 6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide in human clinical trials, which could lead to the development of novel treatments for neurological and psychiatric disorders.

Méthodes De Synthèse

6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of 2-chloro-6-methoxypyrimidine with morpholine, followed by the reaction of the resulting intermediate with 1-phenylethylamine and subsequent purification steps. The synthesis of 6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide has been well-established and has been reported in several scientific publications.

Applications De Recherche Scientifique

6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. 6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide has also been shown to improve behavioral symptoms and reduce seizures in animal models of fragile X syndrome and epilepsy.

Propriétés

IUPAC Name

6-morpholin-4-yl-N-(1-phenylethyl)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-13(14-5-3-2-4-6-14)20-17(22)15-11-16(19-12-18-15)21-7-9-23-10-8-21/h2-6,11-13H,7-10H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJSVYMJKOQKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.